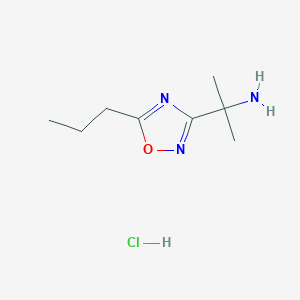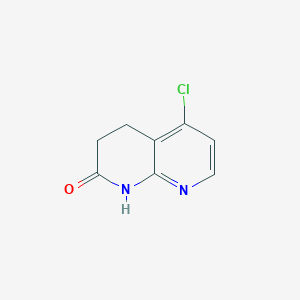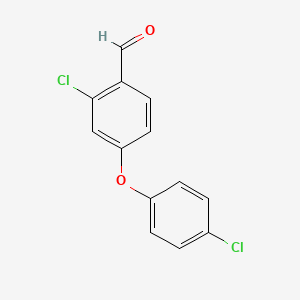
2-Chlor-4-(4-chlorphenoxy)benzaldehyd
Übersicht
Beschreibung
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1092294-42-2 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 2-chloro-4-(4-chlorophenoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(4-chlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 136.9±21.3 °C .Wissenschaftliche Forschungsanwendungen
Synthese von Inhibitoren der Fettsäureamid-Hydrolase
2-Chlor-4-(4-chlorphenoxy)benzaldehyd: wurde bei der Synthese von Inhibitoren verwendet, die auf das Enzym Fettsäureamid-Hydrolase (FAAH) abzielen . FAAH ist ein Enzym, das Cannabinoide im Körper abbaut, und seine Hemmung kann zu erhöhten Spiegeln von Endocannabinoiden führen, die therapeutisches Potenzial bei der Schmerzbehandlung, Angstzuständen und neurodegenerativen Erkrankungen haben.
Ligand für phosphoreszierende Materialien
Diese Verbindung kann als Ligand bei der Synthese neuartiger phosphoreszierender Materialien dienen . Solche Materialien finden Anwendung in organischen Leuchtdioden (OLEDs), die in Display- und Beleuchtungstechnologien eingesetzt werden.
Zwischenprodukt der organischen Synthese
Als Zwischenprodukt in der organischen Synthese kann This compound zur Herstellung verschiedener organischer Verbindungen verwendet werden, darunter möglicherweise Pharmazeutika und Agrochemikalien .
Forschung zur Antitumoraktivität
Es gibt Forschungsarbeiten, die die Antitumoreigenschaften von Verbindungen untersuchen, die mit This compound verwandt sind . Dies deutet auf potenzielle Anwendungen bei der Entwicklung von Krebstherapien hin.
Material-Sicherheits- und Handhabungsstudien
Das Sicherheitsprofil der Verbindung, einschließlich Gefahrenhinweise und Sicherheitshinweise, wurde dokumentiert, was für die Durchführung von Forschungsarbeiten in einer sicheren und kontrollierten Umgebung unerlässlich ist .
Pädagogische Zwecke
In akademischen Einrichtungen kann diese Chemikalie verwendet werden, um Chemikern verschiedene chemische Reaktionen und Synthesetechniken zu demonstrieren .
Forschung zur chemischen Lagerung und Stabilität
Die Lagerungsanforderungen der Verbindung und ihre Stabilität unter verschiedenen Bedingungen werden untersucht, um ihre langfristige Verwendbarkeit in Forschung und industriellen Anwendungen zu verstehen .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(4-chlorophenoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules. Additionally, 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(4-chlorophenoxy)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can lead to cumulative changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to an accumulation of these substrates and a subsequent shift in metabolic balance .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIBNRINHGDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


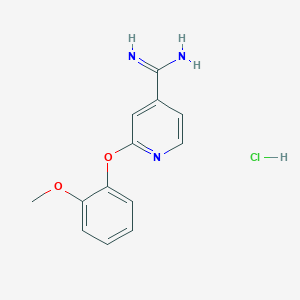
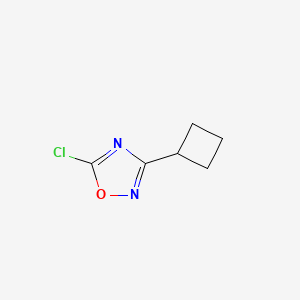
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
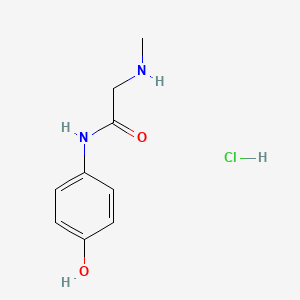
![3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride](/img/structure/B1452796.png)
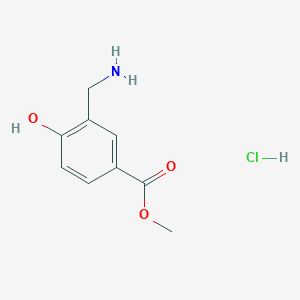
![(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine](/img/structure/B1452799.png)
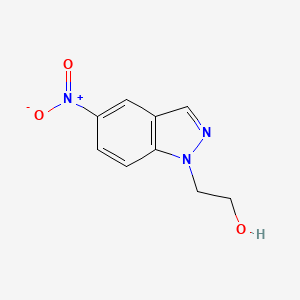
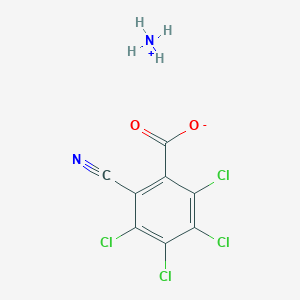
![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

